5-Hydroxybenzofuran-4-carbaldehyde

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Researchers requiring a defined NF-κB probe with precise regiochemistry face limited options. This compound resolves that gap with its unique 5-hydroxy-4-carbaldehyde substitution, enabling specific biological activity and synthetic versatility. • NF-κB inhibitory activity: IC50 = 12.4 μM in HeLa cells, enabling reproducible dose-response studies and serving as a reference for derivative evaluation. • Dual functionality enables regioselective Schiff base formation for fluorescent chemosensor development targeting Mg²⁺, Ca²⁺, and Ba²⁺ ions. • Consistent quality assured; shipped under controlled conditions to maintain integrity for reliable research outcomes.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 59254-30-7
Cat. No. B3354423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxybenzofuran-4-carbaldehyde
CAS59254-30-7
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C(=C1O)C=O
InChIInChI=1S/C9H6O3/c10-5-7-6-3-4-12-9(6)2-1-8(7)11/h1-5,11H
InChIKeyGVGJOILGRQOAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxybenzofuran-4-carbaldehyde Specifications & Key Properties


5-Hydroxybenzofuran-4-carbaldehyde (CAS 59254-30-7) is a heterocyclic aromatic aldehyde belonging to the 1-benzofuran class, characterized by a hydroxyl group at position 5 and a formyl group at position 4. Its molecular formula is C9H6O3, and its molecular weight is 162.14 g/mol . The compound exhibits a melting point exceeding 260 °C (decomposition) and a boiling point of 141 °C at 10 Torr, with a predicted density of 1.392 ± 0.06 g/cm³ and a predicted acid dissociation constant (pKa) of 7.94 ± 0.50 . These physicochemical parameters are critical for experimental design, synthesis optimization, and quality control in both research and industrial settings.

Why 5-Hydroxybenzofuran-4-carbaldehyde Cannot Be Substituted


The precise positioning of the hydroxyl and formyl substituents on the benzofuran core of 5-Hydroxybenzofuran-4-carbaldehyde (CAS 59254-30-7) confers a unique set of chemical reactivities and biological properties that are absent in closely related analogs. Direct substitution with the unsubstituted benzofuran-4-carbaldehyde (CAS 95333-13-4) or other regioisomers is not viable due to significant differences in electronic properties, hydrogen-bonding capacity, and tautomeric behavior. These differences manifest in quantifiable variations in key parameters such as acid dissociation constant (pKa) and hydrophobicity (LogP), which in turn dictate compound solubility, metabolic stability, and interaction with biological targets . The evidence presented below demonstrates that generic replacement without consideration of these specific differences can lead to experimental failure, inconsistent results, and compromised procurement value.

5-Hydroxybenzofuran-4-carbaldehyde vs. Unsubstituted Analog


Lower pKa than Unsubstituted Analog

The predicted acid dissociation constant (pKa) for 5-Hydroxybenzofuran-4-carbaldehyde is 7.94 ± 0.50 . In contrast, the predicted pKa for the unsubstituted analog, benzofuran-4-carbaldehyde, is 6.19 ± 0.70 . This quantitative difference of approximately 1.75 pKa units indicates that 5-Hydroxybenzofuran-4-carbaldehyde is a weaker acid under physiological and common experimental conditions. The presence of the electron-donating 5-hydroxy group in the target compound increases the electron density on the benzofuran ring, making the 4-carbaldehyde proton less acidic compared to the unsubstituted analog.

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Lower LogP than Unsubstituted Analog

The calculated partition coefficient (LogP) for 5-Hydroxybenzofuran-4-carbaldehyde is 1.95 . In contrast, the calculated LogP for the unsubstituted analog, benzofuran-4-carbaldehyde, is 2.47 . This difference of approximately 0.52 LogP units signifies that the target compound is significantly more hydrophilic. The introduction of the polar 5-hydroxy group increases the compound's water solubility and decreases its partition into hydrophobic phases.

Drug Discovery ADMET Chromatography

NF-κB Inhibitory Activity in HeLa Cells

5-Hydroxybenzofuran-4-carbaldehyde demonstrated inhibition of NF-κB activation with an IC50 value of 12.4 μM in TNF-α-stimulated HeLa cells . This specific activity provides a quantitative basis for its use as a chemical tool to study the NF-κB pathway. While direct quantitative comparator data for this specific assay are not available for unsubstituted benzofuran-4-carbaldehyde or other regioisomers, this reported IC50 establishes a benchmark for the compound's potency in this cellular context.

Anti-inflammatory Cancer Research Cell Signaling

Higher Thermal Stability than 7-Hydroxy Analog

5-Hydroxybenzofuran-4-carbaldehyde exhibits a melting point with decomposition at >260 °C . In contrast, its regioisomer, 7-Hydroxybenzofuran-4-carbaldehyde, has a reported melting point of 170.0 ± 2.0 °C . This substantial difference of at least 90 °C indicates that the 5-hydroxy substitution pattern confers significantly higher thermal stability and a more robust crystalline lattice compared to the 7-hydroxy isomer.

Material Science Process Chemistry Stability Studies

Limited Direct Comparative Evidence Available

A comprehensive search of the scientific literature, excluding prohibited vendor sources, reveals a scarcity of direct, head-to-head comparative studies between 5-Hydroxybenzofuran-4-carbaldehyde and its closest analogs (e.g., benzofuran-4-carbaldehyde, 5-hydroxybenzofuran, or 4-hydroxybenzofuran-5-carbaldehyde) in standardized biological or chemical assays. Most available information pertains to the synthesis of more complex derivatives from this scaffold or reports on broad benzofuran class activities. Therefore, while key physicochemical differences are documented and quantifiable (as shown in the preceding evidence items), high-confidence comparative biological activity data are not widely published.

Medicinal Chemistry Chemical Biology Organic Synthesis

Application Scenarios for 5-Hydroxybenzofuran-4-carbaldehyde


Tautomeric Chemosensors for Alkali and Alkaline-Earth Ions

The unique 5-hydroxy-4-carbaldehyde substitution pattern enables the formation of Schiff base derivatives that exhibit tautomerism between benzoid and quinoid forms. This property has been exploited to create fluorescent chemosensors for metal ions such as Mg2+, Ca2+, and Ba2+ [1]. The compound's specific pKa and hydrogen-bonding capabilities, which differ from its analogs, are essential for the formation and function of these crown ether-containing chemosensors.

Precursor for Bioactive Benzofuran Derivatives

The dual functionality of the aldehyde and hydroxyl groups at specific positions (4 and 5) allows for regioselective modifications that are not possible with other isomers. This enables the synthesis of targeted compound libraries for biological screening. The compound's NF-κB inhibitory activity (IC50 = 12.4 μM) serves as a starting point for medicinal chemistry optimization of new anti-inflammatory or anticancer agents .

Chemical Probe for NF-κB Pathway Investigation

In research settings requiring a chemically defined probe for the NF-κB pathway, 5-Hydroxybenzofuran-4-carbaldehyde offers a specific IC50 value of 12.4 μM in HeLa cells . This quantifiable activity allows for dose-response experiments and serves as a reference point for evaluating the potency of new derivatives or understanding the compound's mechanism of action in cell-based assays.

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